molecular formula C25H28N6O4 B2574411 5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251616-04-2

5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2574411
CAS No.: 1251616-04-2
M. Wt: 476.537
InChI Key: BIVCFDDCADSAGL-UHFFFAOYSA-N
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Description

5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H28N6O4 and its molecular weight is 476.537. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

One study on similar compounds investigated the antimicrobial activities of new 1,2,4-triazole derivatives. These compounds were synthesized and then screened for their ability to inhibit the growth of various microorganisms. Some of these derivatives demonstrated good to moderate antimicrobial activities, suggesting their potential as lead compounds for developing new antimicrobial agents (Bektaş et al., 2007).

Antidepressant Properties

Another area of research has focused on the synthesis of novel compounds with potential antidepressant properties. For instance, a study on structurally novel 5-HT3 receptor antagonists designed and synthesized a series of 3-ethoxyquinoxalin-2-carboxamides, evaluating their receptor antagonism and potential as antidepressants. One compound showed significant activity, indicating the role these structures could play in developing new treatments for depression (Mahesh et al., 2011).

Anticancer Activity

Compounds with a similar structure have been synthesized and evaluated for their anticancer activities. Research into novel benzodifuranyl, 1,3,5-triazines, and related derivatives derived from visnaginone and khellinone showed that these compounds could act as COX-1/COX-2 inhibitors with notable analgesic and anti-inflammatory activities. Some of these compounds exhibited high inhibitory activity on COX-2 selectivity, along with significant analgesic and anti-inflammatory effects, comparing favorably with standard drugs (Abu‐Hashem et al., 2020).

Chemical Synthesis and Characterization

The synthesis and characterization of triazole and triazolopyrimidine derivatives have been a significant focus, demonstrating the versatility of these compounds in chemical synthesis. For example, novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were synthesized, characterized, and evaluated for cytotoxic activity against Ehrlich Ascites Carcinoma cells, highlighting the potential of these compounds in medicinal chemistry and drug development (Hassan et al., 2014).

Properties

IUPAC Name

5-amino-N-(3,5-dimethylphenyl)-1-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O4/c1-6-34-20-8-7-17(12-21(20)33-5)25-28-19(16(4)35-25)13-31-23(26)22(29-30-31)24(32)27-18-10-14(2)9-15(3)11-18/h7-12H,6,13,26H2,1-5H3,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIVCFDDCADSAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC(=CC(=C4)C)C)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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